1,2-Bis(dimethylphosphino)ethane
Overview
Description
1,2-Bis(dimethylphosphino)ethane is a diphosphine ligand commonly used in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents. The compound has the chemical formula C₆H₁₆P₂ and a molar mass of 150.14 g/mol .
Mechanism of Action
Target of Action
1,2-Bis(dimethylphosphino)ethane (dmpe) is a diphosphine ligand in coordination chemistry . It is used as a compact, strongly basic spectator ligand . The primary targets of dmpe are metal ions, with which it forms complexes .
Mode of Action
Dmpe interacts with its targets by donating electron pairs to the metal ions, forming metal-ligand bonds . For example, it reacts with ZrCl2 to afford ZrCl4(dmpe)2 complexes . The formation of these complexes can alter the chemical properties of the metal ions, enabling them to participate in various chemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by dmpe depend on the nature of the metal ion it is complexed with. As a ligand, dmpe can influence the reactivity of the metal center and stabilize certain oxidation states, thereby affecting the course of the chemical reactions .
Pharmacokinetics
Its elimination would likely occur through metabolic processes, although the specifics would depend on the nature of the metal complex formed .
Result of Action
The molecular and cellular effects of dmpe’s action are largely dependent on the metal ion it is complexed with. In general, the formation of metal-ligand complexes can enable or enhance various chemical reactions, potentially leading to changes in molecular structures or cellular processes .
Biochemical Analysis
Biochemical Properties
1,2-Bis(dimethylphosphino)ethane plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it forms complexes with metals like nickel, manganese, and vanadium, which can then interact with enzymes involved in redox reactions . The nature of these interactions often involves coordination bonds between the phosphine groups of this compound and the metal centers of the enzymes or proteins.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its role in metal complexes. These complexes can influence cell function by modulating enzyme activity, affecting cell signaling pathways, and altering gene expression. For example, this compound complexes with nickel have been shown to impact cellular metabolism by inhibiting certain metabolic enzymes . Additionally, these complexes can affect cell signaling pathways by interacting with signaling proteins and altering their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The phosphine groups of this compound coordinate with metal centers, forming stable complexes that can inhibit or activate enzymes. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can influence enzyme activity by altering the conformation of the enzyme or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time when exposed to air or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to form metal complexes that modulate enzyme activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can form beneficial metal complexes that enhance enzyme activity and improve metabolic function. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in metal complexes. These complexes can interact with enzymes involved in redox reactions, affecting metabolic flux and metabolite levels . For example, this compound complexes with manganese can influence the activity of superoxide dismutase, an enzyme involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can bind to metal transporters, facilitating its uptake and distribution within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . For example, this compound can be localized to the mitochondria, where it forms complexes with mitochondrial enzymes and influences cellular respiration.
Preparation Methods
1,2-Bis(dimethylphosphino)ethane can be synthesized through several methods:
Reaction with Methylmagnesium Iodide: This method involves the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane. The reaction proceeds as follows[ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
Alkylation of Sodium Dimethylphosphide: Another method involves the alkylation of sodium dimethylphosphide.
Chemical Reactions Analysis
1,2-Bis(dimethylphosphino)ethane undergoes various chemical reactions:
Coordination with Metal Ions: It forms complexes with metal ions such as zirconium, nickel, and manganese.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Scientific Research Applications
1,2-Bis(dimethylphosphino)ethane is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
1,2-Bis(dimethylphosphino)ethane can be compared with several similar compounds:
Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.
1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.
Tetramethylethylenediamine: The diamine analogue of this compound.
These comparisons highlight the unique properties of this compound, such as its basicity and solubility in organic solvents.
Properties
IUPAC Name |
2-dimethylphosphanylethyl(dimethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16P2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQSBFSGZJNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CCP(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178649 | |
Record name | 1,2-Bis(dimethylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23936-60-9 | |
Record name | 1,2-Bis(dimethylphosphino)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23936-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(dimethylphosphino)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(dimethylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(dimethylphosphino)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3522CZ8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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